molecular formula C29H47N3O6S B15210319 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid CAS No. 3968-15-8

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid

Cat. No.: B15210319
CAS No.: 3968-15-8
M. Wt: 565.8 g/mol
InChI Key: HFDAKMRRPSYKME-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid (CAS Number: 3968-15-8) is a chemical compound with the molecular formula C29H47N3O6S and a molecular weight of 565.77 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. This molecule is a benzenesulphonic acid derivative featuring a pyrazolone ring and a long-chain stearamido group, which contributes to its high LogP value of 5.55, indicating significant lipophilicity . A key research application for this compound is in analytical chemistry, where it can be analyzed using reverse-phase (RP) HPLC. A established method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be modified to replace phosphoric acid with formic acid for Mass Spectrometry (MS)-compatible applications . This scalability makes the method suitable not only for qualitative and quantitative analysis but also for the isolation of impurities in preparative separation and for pharmacokinetic studies . Researchers should note that this compound has associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper laboratory handling and storage are essential; the compound should be kept sealed in a dry environment at 2-8°C to ensure stability .

Properties

CAS No.

3968-15-8

Molecular Formula

C29H47N3O6S

Molecular Weight

565.8 g/mol

IUPAC Name

2-ethoxy-5-[3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C29H47N3O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(33)30-27-23-29(34)32(31-27)24-20-21-25(38-4-2)26(22-24)39(35,36)37/h20-22H,3-19,23H2,1-2H3,(H,30,31,33)(H,35,36,37)

InChI Key

HFDAKMRRPSYKME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC(=C(C=C2)OCC)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid typically involves multiple steps, starting with the preparation of the core benzenesulphonic acid structure. The ethoxy group is introduced through an etherification reaction, while the stearamido group is added via an amide formation reaction. The pyrazolinyl group is incorporated through a cyclization reaction involving appropriate precursors. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives .

Scientific Research Applications

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Complexity: The stearamido group requires coupling stearic acid to the pyrazolinone moiety, which may pose challenges in purity and scalability compared to shorter-chain analogs .
  • Purity Considerations : At 96% purity, the compound meets industrial standards, but residual impurities could affect performance in sensitive applications like pharmaceuticals .
  • Environmental Impact : Long alkyl chains (C18) may raise biodegradability concerns, necessitating further ecotoxicological studies .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Analytical Data

IntermediateCAS RNHPLC Retention Time (min)HRMS (m/z) [M+H]+
Ethoxybenzenesulphonic acid194602-23-86.2231.0532
Stearamido hydrazineN/A8.5313.2854
Final Compound623934-94-111.7527.0643
Sources:

Q. Table 2. Comparative Reactivity of Solvents in Sulphonamide Coupling

SolventYield (%)Byproduct Formation (%)
DMF85<5
THF6512
DCM4520
Data from

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